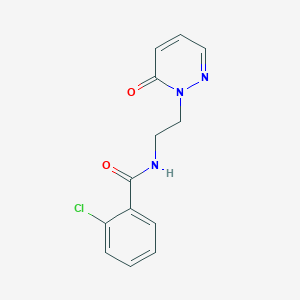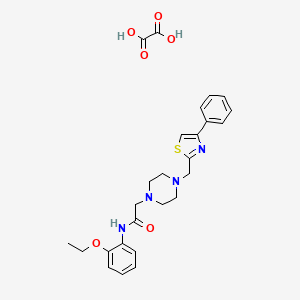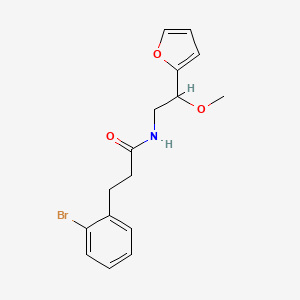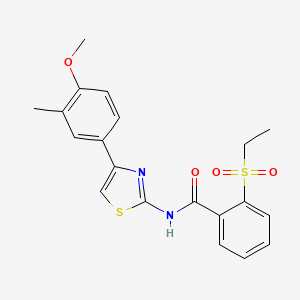
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C13H12ClN3O2 and its molecular weight is 277.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alkylating Benzamides with Melanoma Cytotoxicity
Benzamide derivatives, owing to their high binding capacity, have been synthesized and tested for targeted drug delivery in melanoma therapy. These derivatives showed higher toxicity against melanoma cells, suggesting their potential for enhanced efficacy in melanoma treatment through selective in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).
Novel Linezolid Analogues
The synthesis of novel compounds with antimicrobial and antifungal activity highlighted the role of electron-withdrawing groups in enhancing biological activities. This research suggests that certain functional groups, when added to benzamide derivatives, can significantly affect their activity, potentially leading to new therapeutic agents (Rajurkar & Pund, 2014).
Corrosion Inhibition
Pyridazine derivatives have been investigated for their effects on the electrochemical dissolution of mild steel in acidic conditions, demonstrating significant inhibition efficiency. This suggests applications in materials science, specifically in the development of corrosion inhibitors for metal protection (Mashuga et al., 2017).
Synthesis and Antimicrobial Screening
The preparation of phthalazin-1-one derivatives and their antimicrobial activities against various bacteria and fungi suggest the potential of benzamide derivatives in developing new antimicrobial agents. This research underscores the versatility of benzamide derivatives in pharmaceutical applications (El-Wahab et al., 2011).
Antimycobacterial and Antifungal Activity
Research into pyrazinamide analogues with a -CONH- linker indicates significant antimycobacterial and antifungal effects, as well as the ability to inhibit photosynthetic electron transport. This suggests potential applications in agriculture as well as in the treatment of mycobacterial and fungal infections (Doležal et al., 2010).
Cardiac Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides demonstrated their potential as selective class III agents for cardiac electrophysiological activity, offering insights into the development of new therapeutics for arrhythmias (Morgan et al., 1990).
Propriétés
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-5-2-1-4-10(11)13(19)15-8-9-17-12(18)6-3-7-16-17/h1-7H,8-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAWAHDYKKJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)
![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)


![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)

![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)
